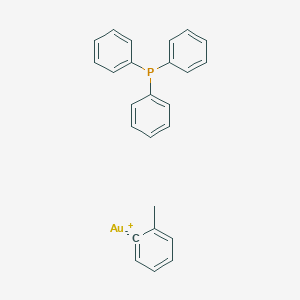
(2-Methylphenyl)(triphenylphosphine)gold
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylphenyl)(triphenylphosphine)gold is a coordination compound featuring a gold atom bonded to a 2-methylphenyl group and a triphenylphosphine ligand
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting gold chloride with 2-methylphenylboronic acid and triphenylphosphine in the presence of a suitable base.
Transmetalation: Another method involves the transmetalation of a gold(I) precursor with 2-methylphenyl(triphenylphosphine)chloride.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis.
Types of Reactions:
Oxidation: The gold(I) complex can be oxidized to gold(III) under specific conditions.
Reduction: Reduction reactions can be used to convert gold(III) back to gold(I).
Substitution: The ligands can be substituted with other phosphines or aryl groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or halogens.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Using various phosphines or aryl halides.
Major Products Formed:
Oxidation: Gold(III) complexes.
Reduction: Gold(I) complexes.
Substitution: Various substituted gold(I) complexes.
科学的研究の応用
(2-Methylphenyl)(triphenylphosphine)gold has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biological Studies: The compound is studied for its potential biological activity, including antimicrobial properties.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism by which (2-Methylphenyl)(triphenylphosphine)gold exerts its effects involves the coordination of the gold atom to various substrates, facilitating reactions such as oxidative addition and reductive elimination. The molecular targets and pathways involved depend on the specific application, but often include interactions with biological molecules or catalytic surfaces.
類似化合物との比較
(2-Methylphenyl)(triphenylphosphine)nickel(II)
(2-Methylphenyl)(triphenylphosphine)platinum(II)
(2-Methylphenyl)(triphenylphosphine)palladium(II)
Uniqueness: (2-Methylphenyl)(triphenylphosphine)gold is unique due to its specific electronic properties and potential applications in catalysis and material science. Its gold center provides distinct reactivity compared to other transition metals.
特性
分子式 |
C25H22AuP |
|---|---|
分子量 |
550.4 g/mol |
IUPAC名 |
gold(1+);methylbenzene;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C7H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;/h1-15H;2-5H,1H3;/q;-1;+1 |
InChIキー |
PTTOSIAJIIXEMX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


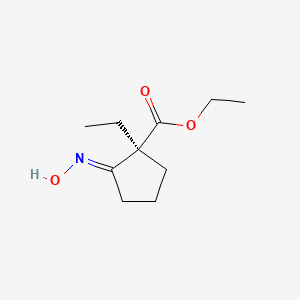
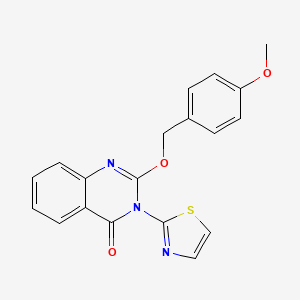
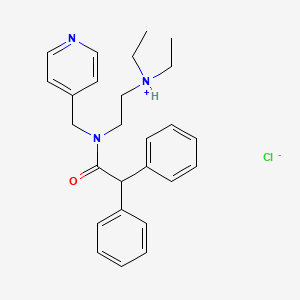
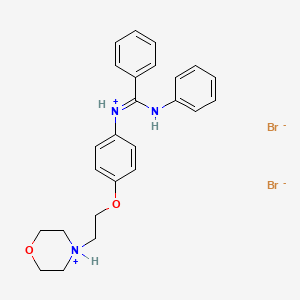
![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)
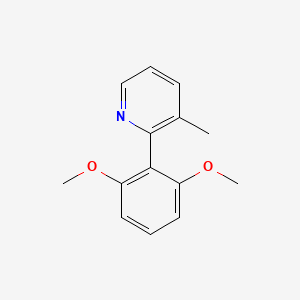
![1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B15347840.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
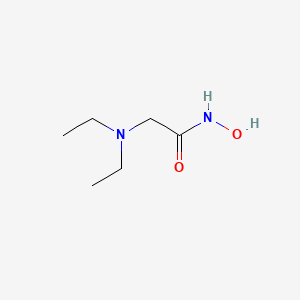
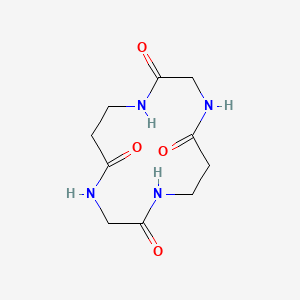
![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
